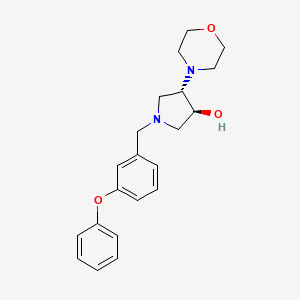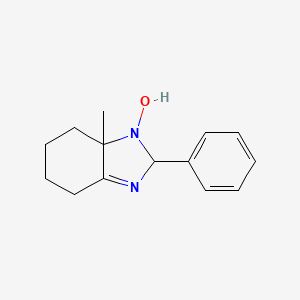
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol, also known as MPB-PEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is not fully understood, but it is believed to act through a combination of mechanisms. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to increase dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to act as a vasodilator by activating the endothelial nitric oxide synthase (eNOS) pathway. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to increase dopamine release, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One of the advantages of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. However, there are also limitations to its use in lab experiments. For example, the synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol can be challenging, and the yield of the synthesis is typically around 50%. Additionally, the purity of the compound can be difficult to achieve, which may affect the reproducibility of experimental results.
将来の方向性
There are several future directions for research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol. In neuroscience, further studies are needed to determine the exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol and its potential therapeutic applications in the treatment of dopamine-related disorders. In cardiovascular disease, further studies are needed to determine the optimal dosage and administration of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol for the treatment of hypertension. In cancer, further studies are needed to determine the efficacy of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol as an anti-cancer agent and its potential use in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. Although there are limitations to its use in lab experiments, further research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol may lead to the development of novel therapeutic agents for the treatment of these diseases.
合成法
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol involves several steps, including the protection of the amine group, the coupling of the phenoxybenzyl alcohol to the protected amine, and the deprotection of the amine group. The final product is obtained by reacting the resulting intermediate with morpholine. The yield of the synthesis is typically around 50%, and the purity of the compound can be increased through recrystallization.
科学的研究の応用
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21-16-22(15-20(21)23-9-11-25-12-10-23)14-17-5-4-8-19(13-17)26-18-6-2-1-3-7-18/h1-8,13,20-21,24H,9-12,14-16H2/t20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAVSMLHWSZFW-SFTDATJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)

![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)

![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)

![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanamine dihydrochloride](/img/structure/B4942923.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4942938.png)
![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
